molecular formula C10H15NO2 B3356962 Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate CAS No. 69687-83-8

Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3356962
CAS No.: 69687-83-8
M. Wt: 181.23 g/mol
InChI Key: QTWDMHWQRCWUDL-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by an ethyl group at the third position, a methyl group at the fifth position, and an ethyl ester group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate typically begins with commercially available starting materials such as ethyl acetoacetate, ethylamine, and acetaldehyde.

  • Reaction Steps

      Step 1: Ethyl acetoacetate undergoes a condensation reaction with ethylamine to form an intermediate.

      Step 2: The intermediate is then subjected to cyclization with acetaldehyde under acidic conditions to form the pyrrole ring.

      Step 3: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyrrole-2-carboxylic acids.

  • Reduction: : Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

  • Substitution: : The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Alcohol derivatives of the pyrrole ring.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemistry

Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential bioactivity. Pyrrole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery and development.

Medicine

The compound’s derivatives are investigated for their therapeutic potential. Pyrrole-based drugs are being explored for treating various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s molecular targets and pathways are subjects of ongoing research, particularly in the context of its potential as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-1H-pyrrole-3-carboxylate
  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate
  • 3-Ethyl-5-methyl-1H-pyrrole-2-carboxylic acid

Uniqueness

Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other pyrrole derivatives. Its unique structure allows for specific interactions in chemical reactions and biological systems, which can be leveraged in various applications.

Properties

IUPAC Name

ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-8-6-7(3)11-9(8)10(12)13-5-2/h6,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWDMHWQRCWUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345173
Record name Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69687-83-8
Record name Ethyl 3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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